![molecular formula C24H19N3O5S B180381 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-72-8](/img/structure/B180381.png)
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as MOC-31, is a monoclonal antibody that targets Ep-CAM (Epithelial Cell Adhesion Molecule). Ep-CAM is a transmembrane glycoprotein that is overexpressed in various types of cancers, including breast, colon, lung, and ovarian cancer. MOC-31 has been extensively studied for its potential use in cancer diagnosis and treatment.
Mecanismo De Acción
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea binds to Ep-CAM on the surface of cancer cells, which can lead to various downstream effects. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce antibody-dependent cellular cytotoxicity (ADCC), which is the process by which immune cells recognize and kill cancer cells that are coated with antibodies. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also block Ep-CAM signaling pathways, which can inhibit cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have various biochemical and physiological effects on cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce apoptosis (programmed cell death) in Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has several advantages for use in lab experiments. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is highly specific for Ep-CAM and can be used to detect and isolate Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also induce ADCC, which can be used to study immune cell function. However, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has some limitations. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is a monoclonal antibody and may not recognize all Ep-CAM variants. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea may also have limited effectiveness in certain cancer types or stages.
Direcciones Futuras
There are several future directions for the use of 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in cancer diagnosis and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to develop new cancer immunotherapies, such as CAR-T cell therapy, which uses immune cells that are genetically engineered to recognize and kill cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to study the role of Ep-CAM in cancer development and progression, which can lead to the development of new cancer treatments.
Métodos De Síntesis
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells. The resulting hybridoma cells can produce large quantities of monoclonal antibodies that are specific to a particular antigen, such as Ep-CAM. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is produced by a hybridoma cell line that was generated by immunizing mice with Ep-CAM-positive human colon cancer cells.
Aplicaciones Científicas De Investigación
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been used in various scientific research applications, including cancer diagnosis, prognosis, and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to be highly specific for Ep-CAM and has been used to detect Ep-CAM expression in cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has also been used to isolate and purify Ep-CAM-positive cancer cells from patient samples, which can be used for further analysis and characterization.
Propiedades
Número CAS |
198649-72-8 |
|---|---|
Nombre del producto |
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Fórmula molecular |
C24H19N3O5S |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H19N3O5S/c1-16-7-12-22-21(13-16)23(28)17(15-32-22)14-25-18-8-10-20(11-9-18)33(30,31)27-24(29)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,29) |
Clave InChI |
SOVLKXIAUDJZOS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Sinónimos |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



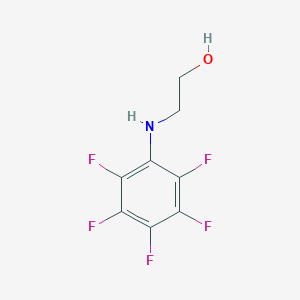
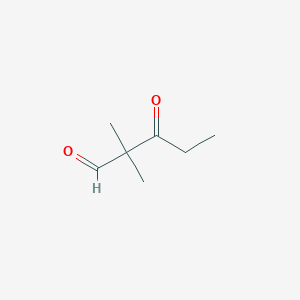
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
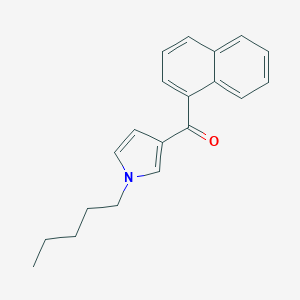
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
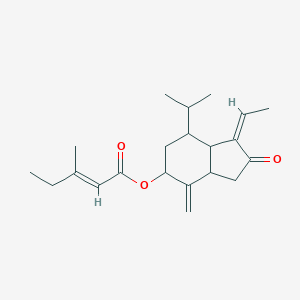
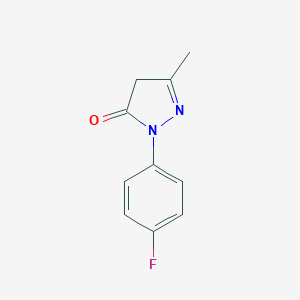
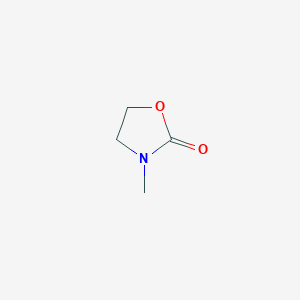
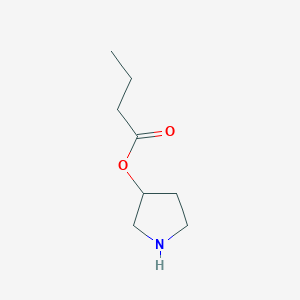
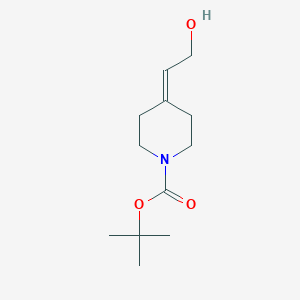
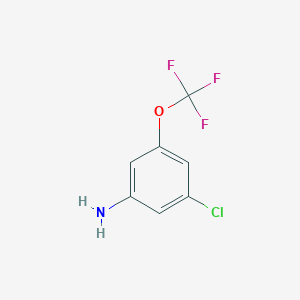
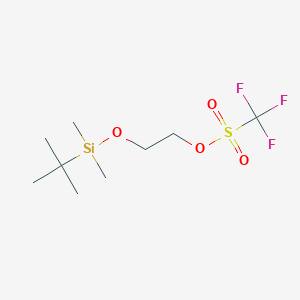
![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)